Gavestinel sodium, also known as GV150526A, is a synthetic compound classified as a selective antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. [, , ] Its primary role in scientific research is as a tool to investigate the function of the NMDA receptor and the potential therapeutic benefits of modulating its activity. [, , ]
Gavestinel sodium is classified as a small molecule drug that acts as an antagonist at the glycine site of the N-methyl-D-aspartate receptor. It was developed by GlaxoSmithKline for potential therapeutic use in conditions such as acute intracerebral hemorrhage and ischemic stroke. Despite its initial promise in preclinical studies demonstrating neuroprotective effects, subsequent clinical trials revealed no significant efficacy in treating ischemic stroke, leading to its discontinuation in further development .
The synthesis of gavestinel involves substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain. This modification was essential for enhancing its binding affinity to the NMDA receptor's glycine site. The compound is synthesized through various organic chemistry techniques that typically involve multiple steps of reaction conditions such as temperature control and solvent selection to ensure high purity and yield .
Gavestinel sodium has the molecular formula and a molar mass of approximately 375.21 g/mol. The structure features two chlorine atoms and a sodium ion, which contribute to its solubility and interaction with biological systems. The three-dimensional structure can be represented using various chemical notation systems like SMILES or InChI, which help in visualizing its spatial configuration .
Gavestinel undergoes various chemical interactions primarily related to its role as a receptor antagonist. It competes with glycine for binding to the NMDA receptor, effectively inhibiting receptor activation by glutamate under pathological conditions such as ischemia. Its limited solubility in aqueous environments necessitates formulation strategies that often involve dimethyl sulfoxide or dextrose solutions during administration in clinical settings .
The mechanism of action of gavestinel revolves around its competitive inhibition at the glycine site of the NMDA receptor. By binding to this site, it prevents glycine from activating the receptor, thereby reducing calcium influx into neurons that can lead to excitotoxicity—a process implicated in neurodegenerative conditions and acute brain injuries such as strokes. Preclinical studies indicated that gavestinel could reduce infarct size significantly when administered shortly after ischemic events .
Gavestinel sodium exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and therapeutic efficacy when administered to patients .
Despite its discontinuation in further clinical development due to lack of efficacy in large trials, gavestinel sodium has been studied extensively for its potential applications in:
The insights gained from studies involving gavestinel have contributed significantly to understanding NMDA receptor pharmacology and the challenges associated with developing effective neuroprotective agents .
Gavestinel belongs to the pharmacological class of competitive glycine-site NMDA receptor antagonists. It selectively binds the strychnine-insensitive glycine co-agonist site (GlyB) on the GluN1 subunit of NMDA receptors, preventing glycine-mediated potentiation of glutamate-driven channel activation [3] [4] [7]. This mechanism distinguishes it from other NMDA receptor modulators:
Table 1: Pharmacological Profile of Gavestinel vs. Other NMDA Antagonist Classes
Antagonist Class | Molecular Target | Representative Agent | Gavestinel’s Selectivity Advantage |
---|---|---|---|
Glycine-site | GluN1-GlyB | Gavestinel | >1,000-fold selectivity for GlyB |
Glutamate-site | GluN2-glutamate | Selfotel (CGS19755) | Avoids glutamate competition |
Ion channel | Pore region | Dizocilpine (MK-801) | No psychotomimetic side effects |
Polyamine-site | GluN2B-polyamine | Ifenprodil | Broader NMDA receptor blockade |
Preclinical studies demonstrated robust neuroprotection: Gavestinel reduced infarct volume by 50–70% in rodent middle cerebral artery occlusion (MCAO) models even when administered 6 hours post-ischemia. Unlike earlier NMDA antagonists, it lacked significant cardiovascular effects or neurobehavioral toxicity (e.g., agitation, hallucinations) at neuroprotective doses [3] [7] [8].
Gavestinel’s development by GlaxoSmithKline reflected strategic efforts to overcome limitations of prior NMDA antagonists:
Table 2: Key Outcomes from Gavestinel Phase III Clinical Trials
Trial Parameter | GAIN Americas (2001) | GAIN International (2000) | Interpretation |
---|---|---|---|
Patients Analyzed | 1,367 | 1,804 (1,455 ischemic) | Sufficient statistical power |
Median Time to Treatment | 5.2 hours | 5.4 hours | Within preclinical window |
Primary Endpoint (3 mo) | Barthel Index 95–100 | Barthel Index 95–100 | No benefit vs. placebo |
Mortality at 3 Months | No difference | 20.4% vs. 18.8% (p=0.8) | No significant harm |
Post-trial analyses proposed failure reasons:
Gavestinel’s chemical scaffold confers distinct target specificity versus other glutamate receptor modulators:
Table 3: Structural Comparison of Gavestinel with Representative NMDA Antagonists
Compound | Chemical Class | Target Site | Key Structural Differences vs. Gavestinel |
---|---|---|---|
Gavestinel | Indole-2-carboxylate | Glycine (GluN1) | Dichlorinated indole + trans-propenoyl anilide |
L-701,324 | Quinoline derivative | Glycine (GluN1) | Tricyclic quinoline core; no flexible linker |
Selfotel | Piperidine-4-carboxylate | Glutamate (GluN2) | Phosphonate group; competitive glutamate mimic |
Dizocilpine | Piperidine derivative | Ion channel pore | Rigid adamantane-like cage structure |
Structure-activity relationship (SAR) studies revealed:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7